molecular formula C11H8N2O B8627306 3-(Pyridin-3-yl)picolinaldehyde

3-(Pyridin-3-yl)picolinaldehyde

Cat. No.: B8627306
M. Wt: 184.19 g/mol
InChI Key: NGENZXLMYBQISL-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)picolinaldehyde is a heterocyclic organic compound featuring a picolinaldehyde backbone (a pyridine ring with an aldehyde substituent at the 2-position) and a pyridin-3-yl group attached at the 3-position.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

3-pyridin-3-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C11H8N2O/c14-8-11-10(4-2-6-13-11)9-3-1-5-12-7-9/h1-8H

InChI Key

NGENZXLMYBQISL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and commercial attributes of 3-(Pyridin-3-yl)picolinaldehyde and related pyridine derivatives, drawing from catalog data and substituent analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Catalog Availability
This compound C₁₁H₈N₂O 184.20 Pyridin-3-yl at C3, aldehyde at C2 Aldehyde, pyridine rings Not listed in provided catalogs
6-Chloro-3-methylpicolinaldehyde C₇H₆ClNO 155.58 Chloro at C6, methyl at C3, aldehyde at C2 Aldehyde, chloro, methyl MFCD15076473 (5g: $285)
2,3,6-Trimethoxypyridine C₈H₁₁NO₃ 169.18 Methoxy at C2, C3, C6 Methoxy groups MFCD52957671 (1g: $320)
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₂₂H₃₆FN₃O₂Si 445.62 Fluorine at C2, tert-butyldimethylsilyl-protected pyrrolidine, oxime at aldehyde Aldehyde (oxime), fluorine, silyl ether MFCD34567843 (1g: $450)

Key Observations:

Substituent Effects on Reactivity :

  • The aldehyde group in this compound and its analogs (e.g., 6-chloro-3-methylpicolinaldehyde) enables nucleophilic addition reactions, useful in synthesizing Schiff bases or heterocyclic scaffolds. However, steric hindrance from the pyridin-3-yl group may reduce reactivity compared to simpler analogs like 6-chloro-3-methylpicolinaldehyde .
  • Electron-withdrawing groups (e.g., chloro in 6-chloro-3-methylpicolinaldehyde) enhance the electrophilicity of the aldehyde, while bulky substituents (e.g., tert-butyldimethylsilyl in the fluoronicotinaldehyde oxime) may limit accessibility for further reactions .

Structural Complexity and Applications :

  • Compounds with silyl-protected groups (e.g., the fluoronicotinaldehyde oxime derivative) are typically used in multi-step syntheses requiring temporary protection of reactive sites .
  • Methoxy-substituted pyridines (e.g., 2,3,6-trimethoxypyridine) are often intermediates in agrochemicals or ligands for metal coordination due to their electron-donating properties .

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